molecular formula C11H15N3O4 B7581345 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid

4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid

Cat. No. B7581345
M. Wt: 253.25 g/mol
InChI Key: SSVPIEGVYAIUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid, also known as PPMP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to a class of molecules known as sphingolipid analogs, which are structurally similar to the natural sphingolipids found in the human body.

Mechanism of Action

The mechanism of action of 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid involves the inhibition of glucosylceramide synthase, which is a key enzyme in the synthesis of glycosphingolipids. By inhibiting this enzyme, 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid can alter the balance of sphingolipid metabolism and signaling, leading to a range of effects on cellular processes.
Biochemical and physiological effects:
4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects, including changes in sphingolipid metabolism and signaling, alterations in cell growth and differentiation, and induction of apoptosis. These effects have been observed in various cell types and tissues, indicating that 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid has broad potential applications in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid in lab experiments is its specificity for glucosylceramide synthase, which allows for precise control over sphingolipid metabolism and signaling. However, one limitation of using 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid and its applications in scientific research. One area of interest is the development of new sphingolipid analogs with improved properties and specificity. Another area of interest is the investigation of 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid's effects on various disease states, such as cancer and neurodegenerative disorders. Additionally, the use of 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid in combination with other compounds or therapies may lead to new insights and treatments for these diseases.

Synthesis Methods

The synthesis of 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid involves several steps, including the reaction of morpholine with 3-bromopropionyl chloride to form 3-(morpholin-4-yl)propanoyl chloride, which is then reacted with pyrazole to form the final product. This synthesis method has been optimized and improved over time, allowing for the production of high-quality 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid with high yields and purity.

Scientific Research Applications

4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been studied extensively for its potential applications in scientific research, particularly in the field of sphingolipid metabolism. Sphingolipids are important signaling molecules that play a role in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been shown to inhibit the enzyme glucosylceramide synthase, which is involved in the synthesis of certain sphingolipids. This inhibition can lead to changes in sphingolipid metabolism and signaling, which can have important implications for various cellular processes.

properties

IUPAC Name

4-(3-pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c15-10(2-5-13-4-1-3-12-13)14-6-7-18-8-9(14)11(16)17/h1,3-4,9H,2,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVPIEGVYAIUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CCN2C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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